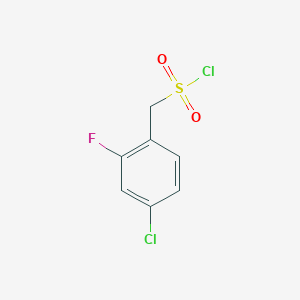

(4-Chloro-2-fluorophenyl)methanesulfonyl chloride

Description

Properties

IUPAC Name |

(4-chloro-2-fluorophenyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2FO2S/c8-6-2-1-5(7(10)3-6)4-13(9,11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRWQIURFCWLMRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701224155 | |

| Record name | Benzenemethanesulfonyl chloride, 4-chloro-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701224155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1308384-53-3 | |

| Record name | Benzenemethanesulfonyl chloride, 4-chloro-2-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1308384-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanesulfonyl chloride, 4-chloro-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701224155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

High-Yield Synthesis of (4-Chloro-2-fluorophenyl)methanesulfonyl Chloride: A Process Chemistry Perspective

Executive Summary

(4-Chloro-2-fluorophenyl)methanesulfonyl chloride is a critical sulfonylating agent utilized in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals.[1] Its unique substitution pattern—combining a lipophilic chlorine at the para position and an electron-withdrawing fluorine at the ortho position—modulates the metabolic stability and binding affinity of downstream targets.[1]

This guide details two distinct synthetic pathways:

-

The Sulfite Displacement Route (Industrial Standard): A robust, scalable two-step process utilizing sodium sulfite and phosphorus pentachloride.[1]

-

The Oxidative Chlorination Route (Laboratory Scale): A milder, "green" approach utilizing thiourea and N-chlorosuccinimide (NCS), avoiding phosphorus byproducts.

Retrosynthetic Analysis

The strategic disconnection relies on the lability of the benzylic carbon.[1] Unlike aryl sulfonyl chlorides, which are typically accessed via electrophilic aromatic substitution (chlorosulfonation), benzyl derivatives are best synthesized via nucleophilic substitution of benzyl halides.

Pathway Visualization

Figure 1: Retrosynthetic disconnection showing the two primary routes from the benzyl chloride precursor.

Route A: The Sulfite Displacement (Strecker) Protocol

Best for: Multi-gram to Kilogram scale scale-up.[1]

Mechanism:

Step 1: Synthesis of Sodium Sulfonate Intermediate

The reaction of 1-(chloromethyl)-4-chloro-2-fluorobenzene with sodium sulfite (

Reagents:

-

1-(Chloromethyl)-4-chloro-2-fluorobenzene (1.0 eq)[1]

-

Sodium Sulfite (

) (1.5 eq)[1] -

Solvent: Water/Acetone (3:1 v/v) or Water/Dioxane.[1]

Protocol:

-

Dissolve sodium sulfite (1.5 eq) in water (approx. 5 mL/g).[1]

-

Add the benzyl chloride precursor (1.0 eq) dissolved in acetone.

-

Critical Process Parameter (CPP): Heat to reflux (

) for 6–12 hours. Monitor by TLC (disappearance of benzyl chloride). -

Cool to

.[1] The sodium sulfonate salt often precipitates.[1] -

Filter the white solid.[1] If no precipitate forms, evaporate the solvent to dryness and recrystallize from ethanol/water to remove inorganic salts (NaCl).[1]

Step 2: Chlorination to Sulfonyl Chloride

The sulfonate salt is converted to the sulfonyl chloride using Phosphorus Pentachloride (

Reagents:

-

Sodium (4-chloro-2-fluorophenyl)methanesulfonate (1.0 eq)[1]

-

Phosphorus Pentachloride (

) (1.2 eq)[1] -

Solvent: Toluene or Dichloromethane (DCM).[1]

Protocol:

-

Suspend the dry sulfonate salt in anhydrous Toluene.

-

Add

portion-wise at -

Warm to room temperature and stir for 2 hours.

-

Workup: Pour the reaction mixture onto crushed ice to quench excess phosphorous halides.

-

Extract with DCM or Ethyl Acetate.[1]

-

Wash the organic layer with cold water and brine.[1] Dry over

and concentrate in vacuo.

Route B: Oxidative Chlorination (Green/Lab Scale)

Best for: High purity requirements, avoiding phosphorus byproducts. Mechanism: Formation of isothiouronium salt followed by oxidative cleavage.

Step 1: Isothiouronium Salt Formation

Reagents:

-

1-(Chloromethyl)-4-chloro-2-fluorobenzene (1.0 eq)[1]

-

Thiourea (1.1 eq)[1]

-

Solvent: Ethanol (absolute).[1]

Protocol:

-

Dissolve the benzyl halide and thiourea in ethanol.

-

Reflux for 3 hours. The product usually precipitates as the hydrochloride salt upon cooling.[1]

-

Filter and wash with cold ethanol/ether.[1] Yields are typically quantitative (>95%).[1]

Step 2: Oxidative Chlorination

Reagents:

-

Isothiouronium salt (from Step 1)

-

N-Chlorosuccinimide (NCS) (4.0 eq)

-

2M HCl / Acetonitrile (1:5 ratio).[1]

Protocol:

-

Suspend the salt in Acetonitrile/2M HCl at

. -

Add NCS portion-wise over 20 minutes. Caution: Exothermic; maintain temperature <

to prevent decomposition of the sulfonyl chloride.[1] -

Stir for 1 hour at

. -

Dilute with water and extract with diethyl ether.

-

The sulfonyl chloride is obtained as a solid or oil upon concentration.[1]

Mechanistic Insight & Troubleshooting

Reaction Mechanism (Sulfite Route)

The transformation involves a distinct

Figure 2: Mechanistic flow of the Strecker alkylation and subsequent chlorination.

Comparison of Methods

| Feature | Route A (Sulfite/PCl5) | Route B (Thiourea/NCS) |

| Scalability | High (Industrial) | Low-Medium (Lab) |

| Atom Economy | Moderate (Phosphorus waste) | High |

| Safety | Corrosive ( | Oxidizer hazard (NCS) |

| Purity Profile | Requires recrystallization | Often cleaner crude |

| Yield | 75–85% | 85–92% |

Analytical Characterization

To validate the synthesis, the following spectral data should be confirmed:

-

1H NMR (400 MHz, CDCl3):

-

Look for the benzylic methylene protons (

).[1] Due to the electron-withdrawing sulfonyl chloride and the ring, this singlet typically appears downfield around -

Aromatic region: 3 protons.[1] The 2-F substituent will cause H-F coupling patterns (multiplets) in the

7.1 – 7.6 ppm range.[1]

-

-

IR Spectroscopy:

-

Characteristic Sulfonyl Chloride bands: Asymmetric

stretch at ~1370 cm⁻¹ and symmetric stretch at ~1170 cm⁻¹ .[1]

-

-

Mass Spectrometry:

-

Parent ion often not visible due to lability of

. Look for loss of

-

References

-

Strecker Sulfite Alkylation

-

Oxidative Chlorination (NCS Method)

- Title: "Mild and Efficient Synthesis of Sulfonyl Chlorides

-

Source:[1]

-

General Benzyl Sulfonyl Chloride Synthesis

- Context: Synthesis of (4-chlorophenyl)methanesulfonyl chloride (Analogous protocol).

-

Source:

-

Target Molecule Data

Sources

The Reactivity Profile of (4-Chloro-2-fluorophenyl)methanesulfonyl chloride: A Comprehensive Technical Guide for Drug Discovery Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

(4-Chloro-2-fluorophenyl)methanesulfonyl chloride is a key intermediate in organic synthesis, particularly valued in the realm of drug discovery and development. Its unique structural features—a benzylic sulfonyl chloride functional group substituted with both a chloro and a fluoro atom on the phenyl ring—confer a distinct reactivity profile that makes it a valuable tool for medicinal chemists. The presence of the halogen substituents modulates the electrophilicity of the sulfonyl group and provides opportunities for further molecular interactions, a concept of significant interest in drug design.[1] This guide provides an in-depth exploration of the synthesis, reactivity, and practical applications of this compound, offering field-proven insights for researchers and scientists.

Molecular Structure and Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₇H₅Cl₂FO₂S | [2] |

| Molecular Weight | 243.08 g/mol | [2] |

| CAS Number | 1308384-53-3 | [2] |

| Appearance | White crystals or crystalline powder | [3] |

| Storage Conditions | Store at 0-8°C in a dry, sealed place | [3][4] |

Note: The appearance and storage conditions are based on data for the related compound (4-Fluorophenyl)methanesulfonyl chloride and are expected to be similar.

Synthesis of this compound

The synthesis of this compound typically starts from the readily available 4-chloro-2-fluorotoluene. While a specific, detailed protocol for this exact compound is not widely published in peer-reviewed literature, a general and robust synthetic strategy can be proposed based on established methods for analogous benzylsulfonyl chlorides.[2] The multi-step synthesis involves free-radical chlorination of the methyl group, conversion to the corresponding thiol or a precursor, followed by oxidative chlorination.

Proposed Synthetic Pathway

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(Chloromethyl)-4-chloro-2-fluorobenzene

-

To a solution of 4-chloro-2-fluorotoluene (1.0 equiv) in a suitable solvent such as carbon tetrachloride, add N-chlorosuccinimide (NCS) (1.1 equiv).

-

Add a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO).

-

Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC or GC).

-

Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain 1-(chloromethyl)-4-chloro-2-fluorobenzene.

Step 2: Synthesis of (4-Chloro-2-fluorobenzyl)thiol

-

Prepare a solution of sodium hydrosulfide (NaSH) (1.2 equiv) in a polar aprotic solvent like DMF.

-

Add the 1-(chloromethyl)-4-chloro-2-fluorobenzene (1.0 equiv) dropwise to the NaSH solution at room temperature.

-

Stir the reaction mixture until the starting material is consumed.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude thiol.

Step 3: Synthesis of this compound

-

Dissolve the crude (4-chloro-2-fluorobenzyl)thiol in a mixture of acetic acid and water.

-

Cool the solution in an ice bath and bubble chlorine gas through the mixture while maintaining the temperature below 10°C.

-

Monitor the reaction by TLC until the starting material is fully converted.

-

Pour the reaction mixture into ice-water and extract the product with dichloromethane.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound.

Self-Validation Note: Each step of this proposed synthesis should be monitored by appropriate analytical techniques (TLC, GC-MS, NMR) to confirm the identity and purity of the intermediates and the final product. The final product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Core Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. The sulfur atom is highly electron-deficient due to the presence of two oxygen atoms and a chlorine atom, making it a prime target for nucleophilic attack.

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles, including amines, alcohols, and thiols. These reactions typically proceed via a nucleophilic acyl substitution-type mechanism.

Caption: General scheme of nucleophilic substitution on this compound.

Mechanistic Considerations: The reaction mechanism can be influenced by the nature of the nucleophile and the reaction conditions. While a direct displacement (Sₙ2-type) at the sulfur atom is common, an addition-elimination pathway involving a pentacoordinate sulfur intermediate is also possible, particularly with stronger nucleophiles.[5] The presence of the ortho-fluoro and para-chloro substituents on the phenyl ring can influence the reaction rate through inductive and resonance effects. The electron-withdrawing nature of these halogens is expected to increase the electrophilicity of the sulfonyl sulfur, thereby accelerating the rate of nucleophilic attack.

Reaction with Amines: Synthesis of Sulfonamides

The reaction of this compound with primary or secondary amines is a cornerstone for the synthesis of a diverse array of sulfonamides, a privileged scaffold in medicinal chemistry.[6] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Typical Experimental Protocol:

-

Dissolve the amine (1.0 equiv) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.2-1.5 equiv).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of this compound (1.0-1.1 equiv) in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude sulfonamide by recrystallization or column chromatography.

Causality Behind Experimental Choices: The use of a non-nucleophilic base is crucial to prevent its competition with the amine nucleophile. The reaction is performed at low temperature initially to control the exothermic reaction. The aqueous workup is designed to remove the unreacted starting materials, the base, and its salt.

Reaction with Alcohols: Synthesis of Sulfonate Esters

This compound reacts with alcohols in the presence of a base to form sulfonate esters. These esters are excellent leaving groups in subsequent nucleophilic substitution reactions, thus providing a method to activate alcohols.[7][8]

Typical Experimental Protocol:

-

Dissolve the alcohol (1.0 equiv) in a suitable aprotic solvent (e.g., dichloromethane).

-

Add a base, typically pyridine or triethylamine (1.2 equiv). Pyridine can also act as a nucleophilic catalyst.

-

Cool the mixture to 0°C.

-

Add this compound (1.1 equiv) portion-wise.

-

Stir the reaction at room temperature until the alcohol is consumed.

-

Perform an aqueous workup similar to the sulfonamide synthesis to isolate the sulfonate ester.

Stability and Handling

Like most sulfonyl chlorides, this compound is sensitive to moisture and should be handled in a dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon).

Hydrolytic Stability: The compound will hydrolyze in the presence of water to the corresponding sulfonic acid, (4-chloro-2-fluorophenyl)methanesulfonic acid. This hydrolysis is accelerated by heat and basic conditions.[5] Therefore, storage in a tightly sealed container in a cool, dry place is essential to maintain its integrity.

Photostability: The stability of sulfonyl chlorides to light can vary depending on the substitution pattern. It is generally advisable to store the compound in an amber bottle to protect it from light to prevent potential photodegradation.[9]

Applications in Drug Discovery

The (4-chloro-2-fluorobenzyl)sulfonyl moiety is an attractive fragment in drug design. The chlorine and fluorine atoms can participate in halogen bonding and other non-covalent interactions with biological targets, potentially enhancing binding affinity and selectivity. Furthermore, the sulfonamide linkage, readily formed from the sulfonyl chloride, is a key structural feature in a vast number of marketed drugs due to its ability to act as a hydrogen bond donor and acceptor, and its metabolic stability.[10]

While specific drugs containing the exact (4-chloro-2-fluorophenyl)methanesulfonyl moiety are not prominently found in a general search, the use of structurally related building blocks is widespread. For instance, various substituted benzenesulfonyl chlorides are used in the synthesis of carbonic anhydrase inhibitors, diuretics, and antibacterial agents.[6] The unique substitution pattern of the title compound makes it a valuable candidate for library synthesis and lead optimization in programs targeting a wide range of therapeutic areas.

Spectroscopic Characterization (Predicted)

¹H NMR:

-

A singlet for the methylene (-CH₂-) protons, expected to be in the range of δ 4.5-5.0 ppm.

-

A complex multiplet pattern for the three aromatic protons, influenced by coupling to each other and to the fluorine atom.

¹³C NMR:

-

A signal for the methylene carbon (-CH₂-) around δ 60-70 ppm.

-

Multiple signals in the aromatic region (δ 110-160 ppm), with the carbon atoms directly bonded to fluorine and chlorine showing characteristic chemical shifts and C-F coupling.

Mass Spectrometry (EI):

-

The molecular ion peak (M⁺) would be expected, with a characteristic isotopic pattern for the two chlorine atoms.

-

Common fragmentation pathways would include the loss of Cl, SO₂, and the entire SO₂Cl group.[11][12]

Conclusion

This compound is a highly reactive and versatile building block with significant potential in medicinal chemistry. Its reactivity is centered around the electrophilic sulfonyl chloride group, allowing for the straightforward synthesis of sulfonamides and sulfonate esters. The presence of the chloro and fluoro substituents provides handles for fine-tuning the electronic properties and engaging in specific interactions with biological targets. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective utilization in the development of novel therapeutics.

References

- CN113717080A - Synthesis method of 4-chloro-2-cyanobenzene sulfonyl chloride - Google P

-

3.1.7: Reactions of Alcohols - Chemistry LibreTexts. (2022). Retrieved from [Link]

-

methanesulfonyl chloride - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

(4-chlorophenyl)methanesulfonyl chloride (C7H6Cl2O2S) - PubChemLite. (n.d.). Retrieved from [Link]

-

NS10. Leaving Group Formation - aliphatic nucleophilic substitution. (n.d.). Retrieved from [Link]

-

methanesulfinyl chloride - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

This compound - High purity | EN - Georganics. (n.d.). Retrieved from [Link]

-

Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride - ResearchGate. (2004). Retrieved from [Link]

-

Hydrolysis stable sulfonyl chlorides : r/chemistry - Reddit. (2016). Retrieved from [Link]

-

An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. (n.d.). Retrieved from [Link]

-

Sulfonate-ester-kinetic-study.pdf - Novatia, LLC. (2010). Retrieved from [Link]

-

Photostability of sulfonated and halogenated bacteriochlorins in... - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (n.d.). Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). Retrieved from [Link]

- JP2000219669A - Sulfonylation of alcohol - Google Patents. (n.d.).

-

Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. (2024). Retrieved from [Link]

-

Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst - MPG.PuRe. (2021). Retrieved from [Link]

-

Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides - YouTube. (2023). Retrieved from [Link]

-

Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - NIH. (2008). Retrieved from [Link]

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. (2023). Retrieved from [Link]

-

Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. (n.d.). Retrieved from [Link]

- US6656973B2 - (E)-4-carboxystyrl-4-chlorobenzyl sulfone and pharmaceutical compositions thereof - Google Patents. (2003).

-

Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - MDPI. (2023). Retrieved from [Link]

- KR20150041269A - New process for the production of arensulfonyl chloride from arensulfonic acid - Google Patents. (n.d.).

-

02.11 Formation of Sulfonate Esters from Alcohols - YouTube. (2020). Retrieved from [Link]

-

Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PubMed Central. (n.d.). Retrieved from [Link]

-

Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides | Organic Chemistry | ChemRxiv. (n.d.). Retrieved from [Link]

-

Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. (2022). Retrieved from [Link]

-

mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved from [Link]

-

Benzenesulfonyl chloride - Wikipedia. (n.d.). Retrieved from [Link]

-

Molecular structures of benzenesulfonyl chloride (1),... - ResearchGate. (n.d.). Retrieved from [Link]

-

Hydrolytic Stability of Selected Pharmaceuticals and Their Transformation Products. (n.d.). Retrieved from [Link]

-

1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthetic Strategies and Computational Inhibition Activity Study for Triazinyl-Substituted Benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Carbonic Anhydrases - PubMed. (2020). Retrieved from [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. (n.d.). Retrieved from [Link]

-

13C NMR Chemical Shift - Oregon State University. (n.d.). Retrieved from [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]

- 7. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents [patents.google.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Synthesis & Starting Materials for (4-Chloro-2-fluorophenyl)methanesulfonyl chloride

The following technical guide details the synthesis, starting materials, and critical handling protocols for (4-Chloro-2-fluorophenyl)methanesulfonyl chloride . This document is structured for researchers requiring high-purity intermediates for medicinal chemistry or agrochemical development.

Executive Summary & Molecule Profile

This compound (CAS: 1308384-53-3) is a specialized sulfonyl chloride widely utilized as a "warhead" in drug discovery for sulfonylation of amines (to form sulfonamides) or alcohols (to form sulfonates). Unlike direct phenylsulfonyl chlorides, the methylene spacer (

Physicochemical Profile

| Property | Specification |

| CAS Number | 1308384-53-3 |

| Molecular Formula | |

| Molecular Weight | 243.08 g/mol |

| Physical State | White to off-white crystalline solid (low melting) or oil (if impure) |

| Reactivity | Highly electrophilic; moisture sensitive (hydrolyzes to sulfonic acid). |

Retrosynthetic Analysis & Strategy

The synthesis relies on the oxidative chlorination of sulfur intermediates derived from the benzylic position. The Benzyl Halide

Strategic Pathway Visualization

Figure 1: Critical path analysis for the synthesis of the target sulfonyl chloride.

Primary Starting Materials

The quality of the final product is strictly dependent on the purity of the benzyl chloride precursor. Impurities such as benzal chlorides (dichloromethyl derivatives) will lead to difficult-to-separate side products.

A. 4-Chloro-2-fluorobenzyl chloride (CAS: 87417-71-8)

This is the critical limiting reagent .

-

Source: Commercially available or synthesized from 4-Chloro-2-fluorobenzyl alcohol.

-

Purity Requirement: >97% (GC).

-

Impurity Alert: Must be free of 4-Chloro-2-fluorobenzyl alcohol (competes for sulfonyl chloride to form esters) and bis-benzylated side products.

B. Thiourea (CAS: 62-56-6)

-

Stoichiometry: 1.05 – 1.1 equivalents relative to benzyl chloride.

-

Grade: Reagent grade (>99%).

C. Oxidant (Chlorine Gas or Sodium Hypochlorite)

-

Option 1 (Industrial): Chlorine gas (

). Provides the cleanest conversion but requires specialized handling. -

Option 2 (Lab Scale/Green): Sodium Hypochlorite (Bleach) + HCl. Generates

in situ. Safer for benchtop chemistry.

Detailed Experimental Protocols

Two validated methods are presented. Method A is recommended for standard laboratory preparation (1–50g scale).

Method A: The "Green" Oxidative Chlorination (Bleach/HCl)

This protocol avoids the use of gaseous chlorine cylinders by generating the active oxidant in situ.

Step 1: Formation of Isothiouronium Salt

-

Setup: 500 mL round-bottom flask with a reflux condenser.

-

Reagents: Dissolve 4-Chloro-2-fluorobenzyl chloride (10.0 g, 55.8 mmol) in Ethanol (50 mL).

-

Addition: Add Thiourea (4.46 g, 58.6 mmol, 1.05 eq).

-

Reaction: Heat to reflux for 3–4 hours.

-

Checkpoint: TLC (Hexane/EtOAc) should show disappearance of the benzyl chloride. The product often precipitates as a white solid upon cooling.

-

-

Workup: Concentrate the ethanol to near dryness. The residue (isothiouronium chloride salt) can be used directly or recrystallized from EtOH/Ether for higher purity.

Step 2: Oxidative Chlorination to Sulfonyl Chloride

-

Setup: 1 L 3-neck flask, mechanical stirrer, internal thermometer (Critical: maintain temp <5°C).

-

Suspension: Suspend the isothiouronium salt from Step 1 in Dichloromethane (DCM) (100 mL) and Water (50 mL).

-

Acidification: Add concentrated HCl (approx. 25 mL).

-

Oxidation: Cool the mixture to 0°C using an ice/salt bath.

-

Addition: Dropwise add Sodium Hypochlorite solution (10–13% active chlorine) while vigorously stirring.

-

Control: The internal temperature must NOT exceed 5°C. Exotherms lead to desulfonylation.

-

Endpoint: Continue addition until a persistent yellow-green color (excess

) remains and the solid isothiouronium salt has dissolved/reacted.

-

-

Quench & Isolation:

-

Stop stirring and separate the organic (DCM) layer immediately.

-

Wash organic layer with cold water (

mL) followed by cold 5% Sodium Bisulfite (to remove excess oxidants). -

Dry over anhydrous

, filter, and concentrate in vacuo at <30°C . -

Note: Do not heat during evaporation; benzyl sulfonyl chlorides are thermally unstable.

-

Method B: Direct Chlorosulfonation (Alternative)

Note: This method is less specific for electron-deficient rings like 4-Cl-2-F-benzene but is mentioned for completeness.

-

Reagents: 4-Chloro-2-fluorobenzyl magnesium chloride (Grignard) +

-

Verdict: Not recommended due to Wurtz coupling side reactions common with benzyl Grignards.

Quality Control & Troubleshooting

The final product is a reactive electrophile. Purity assessment requires derivatization or rapid analysis.

| Issue | Cause | Solution |

| Low Yield | Hydrolysis during workup. | Keep all aqueous washes ice-cold. Minimize contact time with water. |

| Product is Oily/Yellow | Residual sulfur byproducts or | Wash with dilute sodium bisulfite. Recrystallize from Hexane/DCM if solid. |

| NMR shows Des-sulfonyl product | Thermal decomposition. | Evaporate solvents at <30°C. Store at -20°C. |

Analytical Check (1H NMR in )

-

Diagnostic Peak: Look for the methylene singlet (

) around -

Aromatic Region: Distinct coupling pattern for the 1,2,4-substituted ring (approx

7.0 – 7.5 ppm).

Safety & Handling

-

Corrosivity: The product releases HCl upon contact with moisture. Handle in a fume hood.

-

Pressure Hazard: Do not store in tightly sealed vessels at room temperature; slow decomposition can build pressure. Store in a freezer (-20°C) under inert gas (Argon/Nitrogen).

-

Reagent Safety: Thiourea is a suspected carcinogen. Chlorine gas (generated in situ) is toxic.

References

- Preparation of Benzyl Sulfonyl Chlorides via Isothiouronium Salts: Vogel’s Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989. (General procedure for sulfonyl chlorides).

-

Oxidative Chlorination using Bleach/HCl

-

Wright, S. W., et al. "A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Chlorides." Journal of Organic Chemistry, 2006. Link

-

-

Synthesis of 4-Chloro-2-fluorobenzyl chloride

-

PubChem Compound Summary for CID 12628469 (4-Chloro-2-fluorobenzyl chloride). Link

-

-

Target Molecule Data

Sources

Technical Guide: (4-Chloro-2-fluorophenyl)methanesulfonyl Chloride in Medicinal Chemistry

[1]

Executive Summary

Compound: (4-Chloro-2-fluorophenyl)methanesulfonyl chloride

CAS: 1308384-53-3

Class: Benzylsulfonyl Chloride (

This guide analyzes the utility of this compound as a high-value building block in drug discovery. Unlike direct aryl sulfonyl chlorides, this reagent introduces a methylene (

The specific 2-Fluoro, 4-Chloro substitution pattern offers a dual advantage: the ortho-fluorine provides conformational bias and metabolic protection, while the para-chlorine serves as a lipophilic anchor for hydrophobic binding pockets.[3]

Chemical Profile & Reactivity

The reactivity of benzylsulfonyl chlorides differs significantly from their phenylsulfonyl counterparts due to the presence of acidic

The "Sulfene" Mechanistic Divergence

While standard aryl sulfonyl chlorides react primarily via nucleophilic attack at the sulfur atom (

-

Implication: If the base is added too quickly or in large excess without a nucleophile present, the sulfene can undergo dimerization, oligomerization, or hydrolysis, leading to low yields.[3]

-

Control: Reactions should be conducted at low temperatures (

) with controlled addition of the base to the mixture of the sulfonyl chloride and the amine nucleophile.

Stability and SO2 Extrusion

Benzylsulfonyl chlorides are thermally less stable than aryl sulfonyl chlorides.[3] They are prone to desulfonylation (extrusion of

-

Storage: Must be stored at

under inert atmosphere (Argon/Nitrogen). -

Handling: Avoid prolonged heating above

during reaction workups.

Medicinal Chemistry Utility (SAR)[1]

The Methylene "Insulator" Effect

The

-

pKa Modulation: The sulfonamide NH becomes less acidic compared to direct aryl sulfonamides (pKa

10-11 vs. 7-8). This improves oral absorption (higher fraction of neutral species) but may reduce potency if an ionic interaction is required.[3]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Flexibility: The

carbon allows the aromatic ring to rotate and access binding pockets that are sterically occluded for rigid aryl sulfonamides.

Substituent Effects (4-Cl, 2-F)

| Substituent | Position | Role in SAR |

| Fluorine | Ortho (2-Pos) | Conformational Lock: Creates an electrostatic dipole interaction with the sulfonyl oxygens, often restricting the rotation of the phenyl ring relative to the methylene group.[3] Metabolic Block: Prevents oxidative metabolism at the susceptible ortho position.[3] |

| Chlorine | Para (4-Pos) | Lipophilicity: Increases LogP, driving potency in hydrophobic pockets.[3] Halogen Bonding: The |

Visualization: Reaction Pathways & SAR Logic[1]

Diagram 1: Reaction Mechanism (Sulfene vs. Direct Attack)

The following diagram illustrates the competing pathways when reacting this reagent with an amine.

Caption: The Sulfene pathway (Red/Yellow) dominates with base, requiring the amine to be present to trap the intermediate efficiently.[3]

Diagram 2: SAR Decision Tree

Why select this specific building block over others?

Caption: Decision logic for selecting the (4-Chloro-2-fluorophenyl)methanesulfonyl moiety in lead optimization.

Experimental Protocol: Sulfonamide Synthesis

Objective: Synthesis of N-substituted-(4-chloro-2-fluorophenyl)methanesulfonamide.

Reagents

-

Primary/Secondary Amine (1.0 - 1.1 equiv)[3]

-

Triethylamine (TEA) or DIPEA (1.2 - 1.5 equiv)[3]

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)[3]

Procedure

-

Preparation: Charge a reaction flask with the Amine and anhydrous DCM under an inert atmosphere (

or Ar). Cool the mixture to -

Base Addition: Add TEA dropwise.[3] Note: Adding base to the amine first ensures the environment is ready to trap the sulfonyl chloride.

-

Reagent Addition: Dissolve This compound in a minimal amount of DCM. Add this solution dropwise to the cold amine/base mixture over 10-15 minutes.

-

Critical: Slow addition prevents localized high concentrations of the sulfene intermediate, reducing side reactions.[3]

-

-

Reaction: Allow the mixture to stir at

for 30 minutes, then slowly warm to room temperature. Monitor by TLC or LC-MS.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Workup: Quench with water. Extract with DCM.[3] Wash the organic layer with 1N HCl (to remove unreacted amine), saturated

, and brine. Dry overngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> .[5] -

Purification: Concentrate in vacuo (

). Purify via silica gel chromatography or recrystallization.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

References

-

Chemical Identity & Properties

-

Reactivity of Benzylsulfonyl Chlorides (Sulfene Mechanism)

- Commercial Availability & Specifications

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 007chemicals.com [007chemicals.com]

- 3. PubChemLite - (2-chloro-4-fluorophenyl)methanesulfonyl chloride (C7H5Cl2FO2S) [pubchemlite.lcsb.uni.lu]

- 4. This compound - High purity | EN [georganics.sk]

- 5. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

Early studies on (4-Chloro-2-fluorophenyl)methanesulfonyl chloride

An In-depth Technical Guide to (4-Chloro-2-fluorophenyl)methanesulfonyl chloride for Advanced Drug Discovery

Abstract: This document provides a comprehensive technical overview of this compound, a key building block for professionals in pharmaceutical research and development. We delve into its physicochemical properties, provide a validated synthesis protocol with mechanistic insights, explore its characteristic reactivity, and discuss its strategic application in medicinal chemistry. This guide is structured to deliver not just procedural steps but the underlying scientific rationale, empowering researchers to leverage this versatile reagent with confidence and precision.

Introduction: Strategic Importance in Synthesis

This compound is a substituted benzylsulfonyl chloride of significant interest in the synthesis of complex organic molecules. Its utility stems from the highly electrophilic sulfur center, which serves as a robust handle for introducing the corresponding sulfonyl moiety into a target structure.[1] The presence of both chloro and fluoro substituents on the aromatic ring provides a unique electronic and steric profile. These halogens can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets, making this reagent a valuable asset in lead optimization campaigns.[2]

The sulfonyl chloride functional group is a precursor to the sulfonamide linkage (-SO₂-NH-), a privileged structural motif in a vast array of FDA-approved drugs.[1][3] By reacting with primary or secondary amines, this compound allows for the facile construction of novel sulfonamides, which are integral to drugs targeting conditions from bacterial infections to cardiovascular diseases.[4][5] This guide provides the foundational knowledge to effectively utilize this reagent in creating next-generation therapeutics.

Physicochemical Properties and Characterization

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use. Below is a summary of the key characteristics for this compound and a closely related isomer for reference.

| Property | Value / Description | Reference / Method |

| Chemical Name | This compound | IUPAC |

| Molecular Formula | C₇H₅Cl₂FO₂S | - |

| Molecular Weight | 243.08 g/mol | - |

| Appearance | Expected to be a white to off-white crystalline solid | Analogy to similar compounds[4] |

| Monoisotopic Mass | 241.93713 Da | Predicted |

| Predicted XlogP | 2.6 | Predicted[6] |

| Stability | Stable under normal temperatures and pressures; moisture sensitive. | General knowledge of sulfonyl chlorides[7] |

| Solubility | Reacts with water. Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene). | General knowledge |

Table 1: Predicted Mass Spectrometry Data for C₇H₅Cl₂FO₂S Data inferred from the isomeric compound (2-chloro-4-fluorophenyl)methanesulfonyl chloride.[6]

| Adduct Type | Predicted m/z |

| [M+H]⁺ | 242.94441 |

| [M+Na]⁺ | 264.92635 |

| [M-H]⁻ | 240.92985 |

Synthesis and Mechanistic Considerations

The preparation of arylmethylsulfonyl chlorides typically involves the oxidative chlorination of a suitable sulfur-containing precursor. The most direct and reliable method starts from the corresponding benzyl mercaptan or disulfide. The causality for this choice lies in the commercial availability of substituted benzyl halides, which can be readily converted to the necessary thiol precursor.

Recommended Synthetic Pathway

The proposed synthesis proceeds in two high-yielding steps from 4-chloro-2-fluorobenzyl bromide. The workflow is designed for scalability and purity, avoiding harsh conditions that could lead to side reactions on the electron-deficient aromatic ring.

Caption: Proposed two-step synthesis workflow for the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of (4-Chloro-2-fluorophenyl)methanethiol

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloro-2-fluorobenzyl bromide (1.0 eq), thiourea (1.1 eq), and ethanol (approx. 5 mL per gram of benzyl bromide).

-

Thiouronium Salt Formation: Heat the mixture to reflux and stir for 3-4 hours. The progress can be monitored by TLC until the starting benzyl bromide is consumed. The intermediate S-benzylisothiouronium salt will precipitate upon cooling.

-

Hydrolysis: Cool the mixture to room temperature. Add a solution of sodium hydroxide (2.5 eq) in water (approx. 4 mL per gram of NaOH) dropwise.

-

Work-up: Heat the resulting mixture to reflux for an additional 2 hours. After cooling, acidify the reaction mixture with cold 2M HCl until pH ~2-3.

-

Isolation: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude thiol, which can be used directly in the next step.

-

Rationale: This method is superior to direct thiolation with NaSH due to the foul odor and difficult handling of hydrogen sulfide. The isothiouronium salt is a stable, isolable intermediate, ensuring a controlled and clean conversion.[8]

Step 2: Oxidative Chlorination to this compound

-

Reaction Setup: In a jacketed reactor equipped with a mechanical stirrer, a gas inlet tube, and a scrubber for acidic gases, dissolve the crude (4-Chloro-2-fluorophenyl)methanethiol (1.0 eq) in a mixture of acetic acid and water (e.g., 4:1 v/v).

-

Chlorination: Cool the solution to 0-5 °C using a circulating chiller. Bubble chlorine gas (Cl₂) through the solution at a controlled rate. The reaction is highly exothermic and the temperature must be maintained below 10 °C.

-

Monitoring: The reaction is complete when the yellow-green color of chlorine persists. The product often precipitates from the reaction mixture.

-

Isolation and Purification: Filter the solid precipitate and wash thoroughly with cold water to remove acetic acid and HCl. Dry the solid under vacuum. The resulting this compound is typically of high purity (>98%).

-

Self-Validation: The successful formation of the product is confirmed by its physical state (crystalline solid) and the immediate, vigorous reaction upon addition to a primary amine (see Section 4.0). Further confirmation should be obtained via ¹H NMR, ¹³C NMR, and MS analysis.

Chemical Reactivity and Key Transformations

The synthetic utility of this compound is dominated by its reaction with nucleophiles. The sulfur atom is highly electron-deficient, making it an excellent electrophile.

Sulfonamide Synthesis

The most prominent application is the synthesis of sulfonamides via reaction with primary or secondary amines.[5] This transformation is fundamental in medicinal chemistry.

-

Mechanism: The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of a chloride ion. A non-nucleophilic base, such as triethylamine or pyridine, is required to quench the HCl byproduct. The choice of a non-nucleophilic base is critical to prevent it from competing with the substrate amine.

Caption: General reaction scheme for sulfonamide formation.

Sulfonate Ester Synthesis

Reaction with alcohols or phenols in the presence of a base yields sulfonate esters. These esters are excellent leaving groups in subsequent nucleophilic substitution reactions, making them valuable synthetic intermediates.[9]

Applications in Drug Discovery

The introduction of the (4-chloro-2-fluorophenyl)methylsulfonyl group can profoundly influence a drug candidate's properties.

-

Metabolic Stability: The sulfonyl group is metabolically robust and can be used to replace more labile functionalities (e.g., esters) to increase a drug's half-life.[2]

-

Receptor Binding: The two oxygen atoms of the sulfonyl group are excellent hydrogen bond acceptors.[2] This allows for strong, directional interactions with protein targets, enhancing binding affinity and selectivity.

-

Solubility and Physicochemical Profile: The polar sulfonyl group can improve the aqueous solubility of highly lipophilic compounds. The specific halogenation pattern (4-Cl, 2-F) further fine-tunes the molecule's pKa and lipophilicity (logP), which are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.

Caption: Role of the title reagent in a typical drug discovery workflow.

Handling, Safety, and Storage

As with all sulfonyl chlorides, this compound must be handled with appropriate care.

-

Hazards: The compound is corrosive and causes severe skin burns and eye damage.[7] It is harmful if swallowed, inhaled, or absorbed through the skin.[7]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[7] Work in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials like strong bases and oxidizing agents.[7][10]

-

Hazardous Decomposition: Thermal decomposition may produce toxic gases, including carbon oxides, sulfur oxides, and hydrogen chloride gas.[7]

Conclusion

This compound is a highly valuable and versatile reagent for drug discovery and fine chemical synthesis. Its well-defined reactivity, coupled with the unique electronic properties imparted by its halogen substituents, provides medicinal chemists with a powerful tool for constructing complex sulfonamides and optimizing molecular properties. The protocols and insights provided in this guide are intended to facilitate its safe and effective application in the laboratory, accelerating the development of novel chemical entities.

References

- Google Patents. CN113717080A - Synthesis method of 4-chloro-2-cyanobenzene sulfonyl chloride.

-

Mukhopadhyay, S., et al. (2004). Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride. ResearchGate. [Link]

-

Georganics. (4-CHLOROPHENYL)METHANESULFONYL CHLORIDE Safety Data Sheet. [Link]

-

PubChemLite. (4-fluorophenyl)methanesulfonyl chloride (C7H6ClFO2S). [Link]

-

PubChemLite. (2-chloro-4-fluorophenyl)methanesulfonyl chloride (C7H5Cl2FO2S). [Link]

-

Organic Syntheses. Methanesulfonyl Cyanide. [Link]

-

Wikipedia. Methanesulfonyl chloride. [Link]

-

Georganics. This compound. [Link]

-

Royal Society of Chemistry. Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. [Link]

-

Kamal, A., et al. (2015). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC. [Link]

- Google Patents. US20030162973A1 - Process for the manufacture of arylsulfonyl chloride.

-

Liu, K. (2020). Application of Sulfonyl in Drug Design. ResearchGate. [Link]

-

Moodie, R. B., et al. (2003). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. [Link]

-

Pu, X., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. [Link]

-

Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]

-

Wang, D., et al. (2022). Preparation of arylsodiums from aryl chlorides and sodium.... ResearchGate. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. chemimpex.com [chemimpex.com]

- 5. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]

- 6. PubChemLite - (2-chloro-4-fluorophenyl)methanesulfonyl chloride (C7H5Cl2FO2S) [pubchemlite.lcsb.uni.lu]

- 7. georganics.sk [georganics.sk]

- 8. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 9. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 10. CAS 103360-04-9 | (4-Fluorophenyl)methanesulfonyl chloride - Synblock [synblock.com]

Technical Guide: (4-Chloro-2-fluorophenyl)methanesulfonyl chloride in Organic Synthesis

[1]

Executive Summary: The Scaffold Advantage

This compound is a specialized electrophilic building block used primarily in the synthesis of benzylsulfonamides and

Key Chemical Attributes:

-

Dual-Halogen Motif: The 4-Chloro and 2-Fluoro substituents provide orthogonal handles.[1] The fluorine atom modulates lipophilicity and metabolic stability (blocking P450 oxidation at the ortho-position), while the chlorine atom serves as a latent handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) in late-stage diversification.[1]

- -Acidity: The benzylic protons are significantly acidic, making the compound susceptible to base-induced elimination to form transient sulfenes , a reactivity mode critical for cycloaddition chemistries.[1]

Mechanistic Profiling: The Sulfene Divergence

To use this reagent effectively, researchers must distinguish between Direct Substitution and Sulfene Elimination-Addition .[1]

The Pathway Logic

When a nucleophile (e.g., amine) is introduced in the presence of a base:

-

Path A (Direct

): Direct attack on sulfur. Favored by weak bases or non-basic nucleophiles.[1] -

Path B (Sulfene Intermediate): Base deprotonates the

-methylene, eliminating

Expert Insight: In standard sulfonamide synthesis, Path B is often the dominant mechanism when tertiary amine bases (e.g.,

Figure 1: The Sulfene Divergence.[1] The presence of base dictates whether the reaction proceeds via direct substitution or the reactive sulfene intermediate.[1]

Core Applications & Protocols

Application A: Synthesis of Medicinal Benzylsulfonamides

This is the primary utility in drug discovery libraries.[1] The 2-F/4-Cl substitution pattern is widely used to improve the pharmacokinetic profile of sulfonamide inhibitors.[1]

Optimization Strategy:

-

Solvent: Dichloromethane (DCM) or THF.[1] Avoid protic solvents which rapidly quench the sulfene.[1]

-

Base: Pyridine is preferred over Triethylamine if direct substitution is desired.[1] However, for high-throughput parallel synthesis,

is acceptable if the amine is added before the sulfonyl chloride to trap the sulfene immediately.[1]

Protocol 1: General Sulfonylation of Primary Amines

Reagents:

-

This compound (1.0 equiv)[1]

-

Primary Amine (1.1 equiv)[1]

-

Triethylamine (1.5 equiv) or Pyridine (2.0 equiv)[1]

-

Anhydrous DCM (

concentration)[1]

Step-by-Step:

-

Preparation: Dissolve the primary amine and base in anhydrous DCM under nitrogen atmosphere. Cool to

. -

Addition: Dissolve the sulfonyl chloride in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 15 minutes.

-

Note: Rapid addition can cause local exotherms, promoting sulfene oligomerization.[1]

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LCMS (Target Mass:

).[1] -

Workup: Quench with

(to remove unreacted amine/base). Extract with DCM.[1][2] Wash organic layer with brine, dry over -

Purification: Recrystallization from EtOAc/Hexanes is often sufficient due to the crystallinity imparted by the halogenated benzyl group.[1]

Application B: Synthesis of -Sultams (Cycloaddition)

The sulfene generated from this reagent can undergo

Protocol 2: Sulfene-Imine Cycloaddition

Reagents:

-

This compound (1.0 equiv)[1]

-

N-Benzylideneaniline derivative (Imine) (1.0 equiv)[3]

-

Triethylamine (2.0 equiv)[1]

-

DCM (

)[1]

Step-by-Step:

-

Dissolve the imine and triethylamine in DCM at

. -

Add the sulfonyl chloride solution slowly.[1] The low temperature favors the concerted

cycloaddition over linear sulfonylation.[1] -

Warm slowly to

over 4 hours. -

Standard aqueous workup.[1] Purification usually requires column chromatography (Silica, Hexane:EtOAc gradient).[1]

Late-Stage Diversification (The "Handle" Strategy)

The 4-Chloro position allows this scaffold to serve as a "pro-drug" or "pro-ligand" precursor.[1] Once the sulfonamide bond is formed, the aryl chloride can be activated for cross-coupling.[1]

Reactivity Profile:

-

Aryl Fluoride (2-position): Generally stable.[1] Activates the ring for

at the 4-position if strong electron-withdrawing groups are added, but primarily serves to block metabolism.[1] -

Aryl Chloride (4-position): Amenable to Buchwald-Hartwig amination or Suzuki coupling using specialized bulky phosphine ligands (e.g., XPhos, RuPhos) which are required to activate the deactivated/hindered chloride.[1]

Data: Comparative Coupling Efficiency

| Coupling Type | Catalyst System | Substrate Status | Yield (Typical) |

|---|

| Suzuki-Miyaura |

Safety & Stability (Critical Handling)

-

Hydrolysis Risk: Like all sulfonyl chlorides, this compound hydrolyzes to the sulfonic acid and HCl upon contact with moisture.[1] However, the benzyl nature makes it more sensitive to ambient moisture than tosyl chloride.[1] Store under inert gas at

. -

Lachrymator: Benzylsulfonyl chlorides are potent lachrymators (tear agents).[1] All weighing and reactions must be performed in a functioning fume hood.[1]

References

-

King, J. F. (1975).[1] "Return of the Sulfenes." Accounts of Chemical Research, 8(1), 10–17.[1] Link (Foundational mechanism of sulfene formation from benzylsulfonyl chlorides).[1]

-

Wolfe, J. P., et al. (2000).[1] "Simple, Efficient Catalyst Systems for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates." Journal of Organic Chemistry, 65(4), 1158–1174.[1] Link (Protocol for activating Ar-Cl handles).

-

Shaikh, A. A., et al. (2010).[1][4] "Synthesis and biological evaluation of some new sulfonamide derivatives." Journal of Chemical and Pharmaceutical Research, 2(4), 337-343.[1] (General reactivity of substituted benzenesulfonyl chlorides).

-

ChemicalBook. (2023).[1] "Product Data: this compound." Link (Physical properties and CAS verification).[1]

Sources

- 1. US3226433A - Making methanesulfonyl chloride - Google Patents [patents.google.com]

- 2. CN113717080A - Synthesis method of 4-chloro-2-cyanobenzene sulfonyl chloride - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. US4997535A - Method of manufacturing methanesulfonyl chloride - Google Patents [patents.google.com]

Strategic Incorporation of the (4-Chloro-2-fluorophenyl)methanesulfonyl Moiety in Medicinal Chemistry

Executive Summary

The (4-chloro-2-fluorophenyl)methanesulfonyl moiety represents a specialized pharmacophore in modern drug design, acting as a robust bioisostere for standard arylsulfonamides. Unlike direct aryl-linked sulfonyl groups, the inclusion of a methylene (

Structural & Pharmacophore Analysis[1]

The utility of this specific moiety rests on three structural pillars that differentiate it from a standard benzenesulfonyl group:

A. The Methylene "Insulator" ( )

-

Conformational Flexibility: The

hybridized methylene carbon breaks the conjugation between the aromatic ring and the sulfonyl group. This allows the aromatic tail to adopt orientations inaccessible to rigid phenylsulfonamides, potentially accessing unique hydrophobic pockets in target proteins (e.g., kinases or proteases). -

Electronic Decoupling: The spacer prevents the strong electron-withdrawing sulfonyl group from directly deactivating the aromatic ring, maintaining the electronic integrity of the halogenated phenyl core.

B. The 4-Chloro-2-Fluoro Substitution Pattern[2]

-

Metabolic Blockade (4-Cl): The chlorine atom at the para position effectively blocks CYP450-mediated hydroxylation, a common clearance pathway for terminal phenyl rings.

-

Conformational Locking (2-F): The ortho-fluorine atom exerts a steric and electrostatic influence. Through dipole-dipole interactions with the sulfonyl oxygens, the fluorine often biases the conformation of the benzyl-sulfonyl bond, reducing the entropic penalty upon protein binding.

Synthetic Architecture

The introduction of this moiety typically proceeds via the electrophilic attack of This compound on a nucleophile (usually a primary or secondary amine).

Pathway Logic

-

Precursor Synthesis: The sulfonyl chloride reagent is rarely stable enough for long-term bulk storage and is best synthesized fresh or stored at -20°C. It is generated from 1-(chloromethyl)-4-chloro-2-fluorobenzene .

-

Coupling (Sulfonylation): The reagent reacts with amines under basic conditions to form the sulfonamide.

Visualization of Synthetic Workflow

The following diagram outlines the conversion of the benzyl halide to the sulfonamide via the sodium sulfinate intermediate (The Strecker Sulfite Alkylation route), which is preferred over the harsher oxidative chlorination of thiols for this substrate.

Caption: Step-wise synthesis from the benzyl halide precursor to the final sulfonamide via the sulfinate salt method.

Critical Experimental Protocols

Protocol A: Synthesis of the Sulfonyl Chloride Reagent

Note: This protocol utilizes the sodium sulfite method, which avoids the evolution of hazardous chlorine gas associated with oxidative chlorination.

Reagents:

-

1-(Chloromethyl)-4-chloro-2-fluorobenzene (1.0 eq)

-

Sodium sulfite (

) (1.5 eq) -

Phosphorus pentachloride (

) or Thionyl Chloride ( -

Solvents: Water, Ethanol, DCM.

Step-by-Step:

-

Sulfinate Formation: Dissolve sodium sulfite (1.5 eq) in water. Add 1-(chloromethyl)-4-chloro-2-fluorobenzene (1.0 eq) dissolved in a minimal amount of ethanol. Reflux the mixture for 4–6 hours.

-

Monitoring: Monitor by TLC (disappearance of benzyl halide).

-

Isolation: Cool to

. The sodium sulfinate salt may precipitate. If not, evaporate solvents to dryness. -

Chlorination: Suspend the dry sulfinate salt in anhydrous DCM. Add

(1.1 eq) portion-wise at -

Workup: Pour the mixture onto crushed ice. Extract immediately with DCM. Wash the organic layer with cold water and brine. Dry over

and concentrate in vacuo at low temperature (<30°C). -

Yield: The resulting yellow oil or low-melting solid is the sulfonyl chloride. Use immediately.

Protocol B: General Sulfonylation of a Secondary Amine

Reagents:

-

Target Amine (1.0 eq)[1]

-

This compound (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

-

Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step:

-

Preparation: Dissolve the amine (1.0 eq) and TEA (2.0 eq) in anhydrous DCM under an inert atmosphere (

or Ar). Cool the solution to -

Addition: Dissolve the freshly prepared sulfonyl chloride (1.1 eq) in a small volume of DCM. Add this solution dropwise to the amine mixture over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

-

Quench & Wash: Quench with saturated

solution. Separate phases. -

Purification: Wash the organic phase with 1N HCl (to remove unreacted amine/base), followed by brine. Dry over

. -

Isolation: Concentrate and purify via silica gel flash chromatography (typically Hexane/EtOAc gradients).

Stability & Troubleshooting

The "Ramberg-Bäcklund" Risk (Desulfonylation):

Unlike phenylsulfonyl chlorides, benzylsulfonyl chlorides possess acidic protons at the

-

Risk: In the presence of strong bases, these protons can be abstracted, leading to the extrusion of

and the formation of a chlorophenyl-substituted alkene or coupling byproduct. -

Mitigation: Always use non-nucleophilic, mild bases (TEA, Pyridine) and maintain low temperatures (

) during the initial addition. Avoid strong bases like NaH or hydroxides during the coupling step.

Hydrolytic Instability: The methylene spacer makes the sulfonyl chloride highly susceptible to hydrolysis compared to aryl analogs.

-

Symptom: Low yield; isolation of sulfonic acid (water-soluble) instead of product.

-

Correction: Ensure all solvents are anhydrous. If using the Schotten-Baumann conditions (aqueous base), work very rapidly at

.

Data Summary Table: Physicochemical Impact

| Parameter | Effect of Moiety Incorporation | Medicinal Chemistry Implication |

| LogP | Increases (approx +0.5 to +0.8 vs unsubstituted) | Improved membrane permeability; higher plasma protein binding. |

| Metabolic Stability | High (4-Cl blocks para-oxidation) | Longer half-life ( |

| Rotational Freedom | Moderate (Methylene spacer) | Ability to adapt to flexible binding pockets. |

| Electronic Effect | Inductive withdrawal ( | Increases acidity of the sulfonamide NH (if primary). |

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard protocols for sulfonyl chloride synthesis via sulfinate salts).

-

Grimmett, M. R. "Synthesis of Sulfonamides." in Comprehensive Organic Functional Group Transformations; Katritzky, A. R., et al., Eds.; Pergamon: Oxford, 1995.

-

Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry2018 , 61(14), 5822–5880. (Analysis of fluorine's role in conformation and metabolism).

-

PubChem Database. Compound Summary for this compound (CAS 1308384-53-3).

-

King, J. F., et al. "The mechanism of hydrolysis of phenylmethanesulfonyl chloride." Canadian Journal of Chemistry1981 , 59(24), 326–334. (Mechanistic insights into benzylsulfonyl chloride instability).

Sources

Methodological & Application

Application Note: Precision Synthesis of (4-Chloro-2-fluorophenyl)methanesulfonamides

Executive Summary

This guide details the synthesis of sulfonamides utilizing (4-Chloro-2-fluorophenyl)methanesulfonyl chloride (CAS: 209911-85-3).[1][2][3] Unlike standard aryl sulfonyl chlorides (e.g., tosyl chloride), this reagent is a benzylic sulfonyl chloride .[1][3] This structural distinction introduces a divergent reactivity profile driven by the acidity of the benzylic protons (

Successful derivatization requires managing the competition between direct nucleophilic substitution (

Chemical Context & Mechanistic Insight

The Benzylic Challenge: Sulfene Formation

The defining feature of this compound is the presence of acidic protons at the benzylic position.[1][2][3] The 2-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I), significantly increasing the acidity of these

In the presence of base (e.g., Triethylamine, DIPEA), the reaction often proceeds via an E1cB-like mechanism rather than direct displacement:[1]

-

Deprotonation: Base removes a benzylic proton.[3]

-

Elimination: Chloride is expelled, generating a transient, highly electrophilic sulfene species (

).[1][3] -

Addition: The amine nucleophile attacks the sulfur atom of the sulfene to form the sulfonamide.[3]

Critical Process Parameter (CPP): If the amine is sterically hindered or weak, water (if present) can compete for the sulfene, leading to rapid hydrolysis to the corresponding sulfonic acid.[1]

Reactivity Profile

-

Physical State: White to off-white crystalline solid (low melting point).[1][2][3]

-

Storage: Moisture sensitive.[3] Store at 2–8°C under inert gas (

or Ar).

Visualizing the Reaction Pathway

The following diagram illustrates the bifurcation between the direct substitution and sulfene pathways.

Caption: Figure 1. Mechanistic bifurcation. The 2-Fluoro substituent favors the upper "Sulfene" pathway via inductive stabilization of the carbanion.[1]

Experimental Protocols

Method A: Standard Anhydrous Synthesis (Primary/Secondary Amines)

Best for: Routine synthesis, valuable amines, and parallel library generation.[1]

Reagents:

Protocol:

-

Preparation: Flame-dry a reaction vial and purge with Nitrogen (

). -

Solvation: Dissolve the Amine (1.0 mmol) in anhydrous DCM (5 mL, 0.2 M concentration).

-

Base Addition: Add DIPEA (1.5 mmol, 261 µL). Cool the solution to 0°C (ice bath).

-

Note: Cooling is critical to control the rate of sulfene generation and prevent side reactions.

-

-

Reagent Addition: Dissolve This compound (1.1 mmol, ~267 mg) in a minimal amount of DCM (1 mL). Add this solution dropwise to the amine mixture over 5 minutes.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by LCMS or TLC.[3]

-

Quench: Add saturated

solution (5 mL). -

Workup: Extract with DCM (3 x 10 mL). Wash combined organics with Brine, dry over

, filter, and concentrate.[1] -

Purification: Flash chromatography (Hexanes/EtOAc) or Recrystallization (EtOH/Water).[1][3]

Method B: "Schotten-Baumann" Biphasic Conditions

Best for: Polar amines, amino acids, or scale-up where anhydrous conditions are difficult.[1][2][3]

Reagents:

Protocol:

-

Dissolve the Amine and Base in Water/THF (1:1 mixture).[3]

-

Cool to 0°C.

-

Add the Sulfonyl Chloride (solid or dissolved in minimal THF) in portions.

-

Vigorously stir (high RPM required for biphasic systems) for 4–12 hours.

-

Acidification: Carefully acidify to pH ~3-4 with 1N HCl (if product is neutral/acidic) or extract directly if basic.[1][2][3]

-

Note: This method risks higher hydrolysis rates due to the presence of water.[3] Use a 20% excess of sulfonyl chloride.[3]

Critical Process Parameters & Troubleshooting

| Observation | Root Cause | Corrective Action |

| Low Yield / High Sulfonic Acid | Hydrolysis of Sulfene intermediate.[1][2][3] | 1. Ensure solvents are strictly anhydrous.2. Lower temperature to -10°C during addition.3. Increase amine concentration to outcompete water.[3] |

| Impurity: "Dimer" ( | Sulfene oligomerization (Stilbene formation).[1][2][3] | 1. Avoid large excess of base.2.[3] Add Sulfonyl Chloride slowly (keep instantaneous concentration low). |

| No Reaction (Steric hindrance) | Amine is too bulky or non-nucleophilic. | 1.[1][3] Switch solvent to Pyridine (acts as solvent & catalyst).2.[3] Add DMAP (0.1 equiv) as a nucleophilic catalyst.3.[1][3] Heat to 40°C (carefully). |

| Reagent Degradation | Starting material hydrolyzed in bottle.[3] | Verify reagent quality by H-NMR.[2][3] Look for broad OH peak or shift in benzylic |

Analytical Characterization Data

Expected NMR Features for Product:

-

NMR (DMSO-

- NMR:

Workflow Decision Tree

Caption: Figure 2. Operational decision tree for selecting the optimal synthesis protocol.

References

-

King, J. F., & Durst, T. (1965).[1][3] Sulfenes in the Reaction of Phenylmethanesulfonyl Chloride with Tertiary Amines. Journal of the American Chemical Society, 87(24), 5684–5690.[1] Link[1][3]

-

Scott, W. J., et al. (2017).[1][3] Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido...[1][2][3] Journal of Medicinal Chemistry, 60(7), 2983–3001.[1] (Demonstrates application of this specific scaffold in MDM2 inhibitors). Link[1][3]

-

Sigma-Aldrich. (n.d.).[1][2][3] Product Specification: this compound.[1][2][3] Merck KGaA.[3] Link

-

Organic Chemistry Portal. (2023). Synthesis of Sulfonamides - Recent Literature. Organic Chemistry Portal. Link

-

BenchChem. (2025).[1][3][4] Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides. BenchChem Application Notes. Link[1][3]

Sources

Application Note: Sulfonylation with (4-Chloro-2-fluorophenyl)methanesulfonyl Chloride

This Application Note is designed for researchers and medicinal chemists. It addresses the specific reactivity profile of (4-Chloro-2-fluorophenyl)methanesulfonyl chloride , a specialized reagent that behaves differently from standard arylsulfonyl chlorides (e.g., Tosyl chloride) due to its acidic benzylic protons.

Executive Summary

This compound is a benzylic sulfonyl chloride used to introduce the (4-chloro-2-fluorobenzyl)sulfonyl pharmacophore. Unlike phenyl sulfonyl chlorides, this reagent possesses acidic

The presence of electron-withdrawing groups (2-Fluoro and 4-Chloro) significantly increases the acidity of these benzylic protons compared to unsubstituted benzylsulfonyl chloride. Consequently, standard protocols using strong bases (e.g.,

Reaction Mechanism & Critical Insights

The "Sulfene" Divergence

The reaction with secondary amines (

-

Direct Nucleophilic Substitution (

-like): The amine attacks the sulfur atom, displacing chloride. This is the desired pathway. -

Sulfene Formation (

-like): Base removes a benzylic proton to form a transient sulfene intermediate (

Mechanistic Pathway Diagram

The following diagram illustrates the competition between the productive pathway and the side reactions.

Figure 1: Mechanistic divergence showing the risk of sulfene-mediated side reactions.[5]

Experimental Protocols

Method A: Low-Temperature Pyridine (Recommended for Library Synthesis)

This method uses pyridine as both solvent and weak base. Pyridine is less likely to drive rapid sulfene formation than triethylamine, favoring the direct substitution pathway.

Reagents:

-

This compound (1.0 equiv)

-

Secondary Amine (1.1 equiv)

-

Pyridine (anhydrous, 5–10 volumes)

-

DCM (optional co-solvent for solubility)

Step-by-Step:

-

Preparation: Dissolve the secondary amine (1.1 equiv) in anhydrous pyridine (or DCM/Pyridine 1:1 mixture) in a round-bottom flask under inert atmosphere (

or Ar). -

Cooling: Cool the solution to

using an ice bath. Critical: Lower temperature suppresses the elimination rate. -

Addition: Dissolve the sulfonyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.

-

Note: Do not add solid reagent directly; localized high concentrations can trigger dimerization.

-

-

Reaction: Stir at

for 1 hour, then allow to warm to Room Temperature (RT) over 2 hours. -

Quench: Dilute with EtOAc and wash sequentially with:

-

1M HCl (to remove pyridine)

-

Saturated

-

Brine

-

-

Isolation: Dry over

, filter, and concentrate.

Method B: Biphasic Schotten-Baumann (Robust for Scale-up)

Uses an inorganic base in a biphasic system. The sulfonyl chloride remains in the organic phase while the base stays in the aqueous phase, minimizing "runaway" deprotonation.

Reagents:

-

Sulfonyl Chloride (1.0 equiv)

-

Secondary Amine (1.0 equiv)

-

Base:

or -

Solvent: DCM or THF.[3]

Step-by-Step:

-

Dissolve the amine in DCM (approx. 0.2 M concentration).[6]

-

Add the aqueous carbonate solution (1:1 volume ratio with DCM).

-

Cool the biphasic mixture to

with vigorous stirring. -

Add the sulfonyl chloride (dissolved in minimal DCM) dropwise.

-

Stir vigorously at

for 30 mins, then RT for 2–4 hours. -

Separate phases. Extract aqueous layer with DCM. Combine organics, dry, and concentrate.

Data Summary & Comparison

| Parameter | Method A (Pyridine) | Method B (Biphasic) | Standard Et3N/DCM |

| Primary Mechanism | Direct Substitution | Interfacial Substitution | Sulfene Elimination (High Risk) |

| Impurity Profile | Low (Cleanest) | Low (Hydrolysis possible) | High (Stilbenes/Dimers) |

| Reaction Time | 2–4 Hours | 4–6 Hours | < 1 Hour (Exothermic) |

| Scale Suitability | mg to gram scale | Multi-gram scale | Not Recommended |

| Yield (Typical) | 85–95% | 80–90% | 40–60% |

Troubleshooting Guide

Problem: Reaction mixture turns dark/black immediately.

-

Cause: Rapid decomposition via sulfene oligomerization.

-

Fix: The base was likely too strong or added too fast. Switch to Method A (Pyridine) or ensure temperature is strictly maintained at

.

Problem: Recovery of starting amine but loss of sulfonyl chloride.

-

Cause: Hydrolysis. The sulfonyl chloride reacted with water faster than the amine.

-

Fix: Dry solvents are critical in Method A. In Method B, increase the equivalents of sulfonyl chloride to 1.2–1.3 equiv.

Problem: Formation of insoluble precipitate during workup.

-

Cause: This is often the sulfonamide product (if highly crystalline) or Pyridine-HCl salts.

-

Fix: If the product precipitates, filter the solid and wash with water/ether rather than performing an aqueous extraction.

Safety & Handling

-

Corrosivity: this compound is corrosive and causes severe skin burns (H314).[6] Wear nitrile gloves, lab coat, and eye protection.

-

Moisture Sensitivity: Reacts with water to release HCl gas.[4] Store under inert gas in a refrigerator (

). -

Lachrymator: Benzylic sulfonyl chlorides can be lachrymatory. Handle only in a fume hood.

Experimental Workflow Visualization

Figure 2: Step-by-step workflow for the Low-Temperature Pyridine protocol.

References

-

King, J. F., et al. (1992). "Mechanisms of hydrolysis of alkanesulfonyl chlorides." Canadian Journal of Chemistry. Link (Discusses the competition between

and sulfene pathways). -

Organic Chemistry Portal. "Synthesis of Sulfonamides." Link (General overview of sulfonylation methodologies).

-

PubChem Compound Summary. "(4-Chlorophenyl)methanesulfonyl chloride."[6] Link (Analogous compound properties and safety data).

-

Sigma-Aldrich. "Benzenesulfonyl chloride derivatives safety data." Link (General safety handling for sulfonyl chlorides).

Sources

- 1. scilit.com [scilit.com]

- 2. researchgate.net [researchgate.net]

- 3. cbijournal.com [cbijournal.com]

- 4. Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations [en.jinlichemical.com]

- 5. echemi.com [echemi.com]

- 6. (4-Chlorophenyl)methanesulfonyl chloride | C7H6Cl2O2S | CID 227304 - PubChem [pubchem.ncbi.nlm.nih.gov]